alpha-Artemether

Vue d'ensemble

Description

Alpha-Artemether: is a semi-synthetic derivative of artemisinin, a natural product extracted from the plant Artemisia annua. It is widely used as an antimalarial agent, particularly in combination therapies for treating uncomplicated malaria caused by Plasmodium falciparum . This compound is known for its rapid action against malaria parasites and is often used in combination with lumefantrine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Artemether is synthesized from dihydroartemisinin, which is itself derived from artemisinin. The synthesis involves the methylation of dihydroartemisinin using methanol in the presence of an acid catalyst . The reaction conditions typically include a temperature range of 50-60°C and a reaction time of several hours.

Industrial Production Methods: On an industrial scale, this compound is produced through a similar synthetic route but with optimized conditions to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Artemether undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites, including dihydroartemisinin.

Reduction: Reduction reactions can convert this compound back to dihydroartemisinin under specific conditions.

Substitution: Substitution reactions involving the methoxy group can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, typically under mild conditions.

Major Products: The major products formed from these reactions include dihydroartemisinin and other artemisinin derivatives .

Applications De Recherche Scientifique

Malaria Treatment

Efficacy Against Plasmodium Species

Alpha-Artemether has been extensively studied for its efficacy in treating severe malaria caused by Plasmodium falciparum. Clinical trials indicate that it shortens parasite clearance time significantly compared to traditional treatments like quinine. A meta-analysis of 19 randomized controlled trials (RCTs) involving 2,874 participants showed that this compound reduced parasite clearance time by approximately nine hours (MD -9.03 hours, 95% CI -11.43 to -6.63) and fever clearance time by about three hours (MD -3.73 hours, 95% CI -6.55 to -0.92) .

Comparison with Other Treatments

| Treatment | Mortality Risk Ratio (RR) | Parasite Clearance Time (hours) | Fever Clearance Time (hours) |

|---|---|---|---|

| This compound | RR 0.59 (adults) | MD -9.03 | MD -3.73 |

| Quinine | RR 1.00 | Baseline | Baseline |

| Artesunate | RR 1.80 (adults) | Not significantly different | Not significantly different |

This table summarizes the comparative efficacy of this compound against other treatments for severe malaria.

Potential Diabetes Treatment

Recent studies have explored the possibility of repurposing this compound for diabetes treatment by promoting the transdifferentiation of pancreatic alpha cells into insulin-producing beta cells. Initial reports suggested that artemether could stimulate this process; however, subsequent research has refuted these claims, indicating no significant conversion of alpha cells to beta cells in experimental models . This highlights the importance of reproducibility in scientific research and the need for further investigation into the mechanisms involved.

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress, which could have implications for treating various inflammatory conditions . However, clinical evidence supporting these effects remains limited.

Antiviral Activity

Emerging research indicates that this compound may exhibit antiviral properties against certain viruses, including hepatitis B and C viruses. Preliminary studies have shown that artemisinin derivatives can inhibit viral replication in cell cultures, suggesting a potential avenue for further exploration in antiviral therapy .

Case Study: Malaria Treatment Efficacy

A study conducted in Uganda involving 602 children with uncomplicated falciparum malaria compared the efficacy of artemether-lumefantrine with artesunate-amodiaquine. Results indicated a lower risk of recurrent parasitemia with artemether-lumefantrine (28.6% vs 44.6%) .

Case Study: Reproducibility in Diabetes Research

A follow-up study aimed at replicating earlier findings on alpha cell to beta cell conversion using artemether found no evidence supporting this transformation after extensive experimentation with mouse islets . This case underscores the critical nature of reproducibility in biomedical research.

Mécanisme D'action

Alpha-Artemether exerts its effects by generating reactive oxygen species (ROS) within the malaria parasite. These ROS cause oxidative damage to the parasite’s cellular components, leading to its death . The compound targets the erythrocytic stages of Plasmodium falciparum by inhibiting nucleic acid and protein synthesis .

Comparaison Avec Des Composés Similaires

Artemisinin: The parent compound from which alpha-Artemether is derived.

Dihydroartemisinin: A direct precursor and metabolite of this compound.

Artesunate: Another artemisinin derivative with similar antimalarial properties.

Uniqueness: this compound is unique due to its rapid action and high efficacy in combination therapies. Its ability to quickly reduce parasite load makes it a valuable component in the treatment of malaria .

Activité Biologique

Alpha-Artemether is a derivative of artemisinin, primarily used in the treatment of malaria. Its biological activity extends beyond its antimalarial properties, influencing various physiological processes. This article explores the compound's biological activity, including its mechanisms of action, efficacy in malaria treatment, and potential effects on other cellular functions.

This compound exerts its antimalarial effects through several mechanisms:

- Inhibition of Plasmodium Parasites : The primary mechanism involves the generation of reactive oxygen species (ROS) upon activation by heme, which leads to damage to the parasite's proteins and membranes. This results in the death of the malaria parasite during its intraerythrocytic stage .

- Impact on Host Cells : Recent studies have indicated that this compound may influence host cell functions, particularly pancreatic islet cells. Research suggests that it does not promote transdifferentiation from alpha to beta cells, contradicting earlier hypotheses. Instead, it significantly downregulates key genes associated with beta cell identity and function, such as Ins1, Ins2, and Slc2a2 .

Efficacy in Malaria Treatment

This compound is commonly used in combination therapies for malaria due to its rapid action and effectiveness against Plasmodium falciparum. Comparative studies have shown:

- Clinical Efficacy : In a study involving 160 children with acute uncomplicated malaria, this compound combined with lumefantrine demonstrated a 100% adequate clinical and parasitological response (ACPR) on day 14 .

- Safety Profile : The compound has been reported to have a favorable safety profile with mild adverse events primarily involving gastrointestinal disturbances .

Table 1: Comparative Efficacy of this compound in Malaria Treatment

| Study | Treatment Regimen | ACPR Day 14 | Adverse Events (%) |

|---|---|---|---|

| Study A | AL (Artemether-Lumefantrine) | 100% | 11.9% |

| Study B | ASAQ (Artesunate-Amodiaquine) | 97.7% (PCR-corrected) | Not specified |

| Study C | AQC (Artesunate-Amodiaquine-Chlorpheniramine) | 100% | Not specified |

Case Studies and Research Findings

- Transdifferentiation Studies : A significant body of research has focused on the potential for this compound to induce transdifferentiation in pancreatic cells. However, a study found that while artemether treatment inhibited Arx expression, it did not result in any observed transdifferentiation from alpha to beta cells in mouse islets .

- Tissue Safety : Concerns have been raised regarding the safety of high doses of arteether (another derivative), which showed potential neurotoxic effects in animal studies. However, similar evidence for this compound remains limited .

- Long-term Efficacy : Longitudinal studies indicate that while initial treatment with this compound is highly effective, further research is necessary to understand long-term efficacy and resistance patterns among malaria parasites .

Propriétés

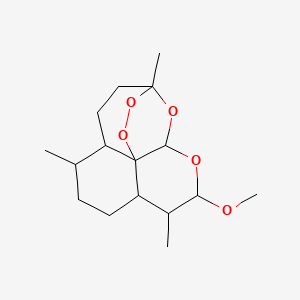

IUPAC Name |

10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860935 | |

| Record name | 10-Methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Artemether (AM) is an antimalarial drug derived from artemisinin (Qinghaosu), an extract of the herb Artemisia annua L., sweet wormwood. Its antiparasitic effect is that of a schizontocide and is explained by rapid uptake by parasitized erythrocytes and interaction with a component of hemoglobin degradation resulting in formation of free radicals. It has been shown to exhibit a high clinical cure rate., Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are then presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins. | |

| Details | WHO; Artesunate Rectal Capsules (2002). FDA Division of Anti-Infective Drug Products Advisory Committee Briefing Document. The World Health Organization, Geneva, Switzerland, 53 pp | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

943595-08-2, 80581-45-9, 71963-77-4 | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, decahydro-10-methoxy-3,6,9-trimethyl-, radical ion(1-), (3R,5aS,6R,8aS,9R,10S,12R,12aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943595-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEMETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 to 88 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 139 | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.